Application: Benzyl chloroformate was used in the Bergmann-Zervas carboxybenzyl method of peptide synthesis developed by Max Bergmann and Leonidas Zervas . This was the first successful method of controlled peptide chemical synthesis .
Method: The compound is used for the introduction of the benzyloxycarbonyl protecting group . The protecting group is abbreviated Cbz or Z .
Results: For twenty years, it was the dominant procedure used worldwide until the 1950s .
Application: Benzyl chloroformate is often used for amine group protection .
Method: Common procedures to achieve protection starting from benzyl chloroformate include: Benzyl chloroformate and a base, such as sodium carbonate .
Results: The reaction is very widespread for amine protection in other applications within organic synthesis and total synthesis .
Application: Cbz-protected anilines were prepared directly from aromatic carboxylic acids .
Method: The process involves the use of sodium azide and Cbz-Cl .
Results: The method provides a direct and efficient way to prepare Cbz-protected anilines .
Application: Benzyl chloroformate is used in a recently reported 3-step synthesis of 1,2,4-oxadiazoles .
Results: The method provides a new approach to synthesize 1,2,4-oxadiazoles .
Application: Benzyl chloroformate is widely used as a reactive chemical intermediate in various industries, including plastic, pharmaceutical, agricultural, and organic chemicals .
Method: The exact method varies depending on the specific industry and application .
Results: The use of Benzyl chloroformate as a reactive chemical intermediate contributes to the production of a wide range of products .
Application: Benzyl chloroformate is useful for the introduction of carboxybenzyl (Cbz) protecting group for amines such as aniline in organic synthesis .
Method: The compound is prepared in the lab by treating benzyl alcohol with phosgene .
Results: The use of Benzyl chloroformate in this application has been implicated in the chronic pulmonary disease of pioneers in the usage of the compound .
Application: Benzyl chloroformate is used in the production of esters and carbamates .
Method: The exact method varies depending on the specific ester or carbamate being synthesized .
Results: The use of Benzyl chloroformate in this application contributes to the production of a wide range of esters and carbamates .
Application: Benzyl chloroformate is used as a manufacturing intermediate in various industries, including plastic, pharmaceutical, and agricultural .
Results: The use of Benzyl chloroformate as a manufacturing intermediate contributes to the production of a wide range of products .
Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, is the benzyl ester of chloroformic acid. It appears as a colorless to light yellow oily liquid with a pungent odor and is sensitive to moisture. The compound degrades upon contact with water, releasing hydrochloric acid and benzyl alcohol . Its chemical formula is , and it has a molecular weight of approximately 170.6 g/mol .
Benzyl chloroformate is a hazardous compound and should be handled with appropriate precautions:
Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with benzyl chloroformate.
Benzyl chloroformate undergoes several important reactions:
While benzyl chloroformate itself is not primarily known for biological activity, its derivatives are often used in pharmaceutical chemistry for synthesizing peptide-based drugs. The benzyloxycarbonyl group helps prevent racemization during peptide synthesis, making it crucial in developing biologically active compounds .
The traditional laboratory synthesis involves treating benzyl alcohol with phosgene:
This method poses significant health hazards due to the toxicity of phosgene .
Recent studies have explored non-toxic alternatives, such as carbonylation of benzyl alcohol using carbon monoxide and sulfur in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene:
Subsequently chlorinated with sulfuryl chloride to yield benzyl chloroformate .
Benzyl chloroformate is widely used in organic synthesis for:
Several compounds are structurally or functionally similar to benzyl chloroformate:
Compound | Structure/Functionality | Unique Features |
---|---|---|
Benzoyl chloride | Aryl chloride used for acylation reactions | More reactive than benzyl chloroformate |
Phenyl chloroformate | Similar ester functionality | Used primarily for phenolic compounds |
Tert-butoxycarbonyl chloride | Protecting group for amines | Less toxic than benzyl chloroformate |
Benzyl chloroformate is unique due to its specific application in peptide synthesis and its relatively mild reactivity compared to other chlorinated carbonates.
Corrosive;Environmental Hazard